molecular formula C7H10N6 B1277519 9H-Purine-9-ethanamine, 6-amino- CAS No. 40293-19-4

9H-Purine-9-ethanamine, 6-amino-

Cat. No.: B1277519
CAS No.: 40293-19-4
M. Wt: 178.2 g/mol
InChI Key: WWGYBDUMTIQRLK-UHFFFAOYSA-N
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Description

9H-Purine-9-ethanamine, 6-amino- is a chemical compound with the molecular formula C7H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-9-ethanamine, 6-amino- typically involves the reaction of purine derivatives with appropriate amine groups under controlled conditions. One common method includes the alkylation of 6-amino-purine with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 9H-Purine-9-ethanamine, 6-amino- often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9H-Purine-9-ethanamine, 6-amino- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-6-carboxylic acid derivatives, while substitution reactions can yield various alkylated or acylated purine derivatives.

Scientific Research Applications

9H-Purine-9-ethanamine, 6-amino- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its role in nucleic acid interactions and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of various pharmaceuticals and as a research chemical in laboratories.

Mechanism of Action

The mechanism of action of 9H-Purine-9-ethanamine, 6-amino- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

    2-Aminopurine: A synthetic analog of adenine used in molecular biology research.

Uniqueness

9H-Purine-9-ethanamine, 6-amino- is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

9-(2-aminoethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYBDUMTIQRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193300
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40293-19-4
Record name 9H-Purine-9-ethanamine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-9-ethanamine, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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